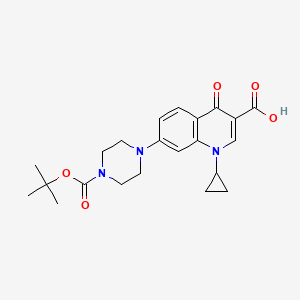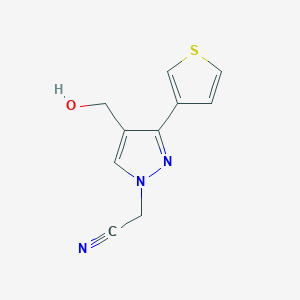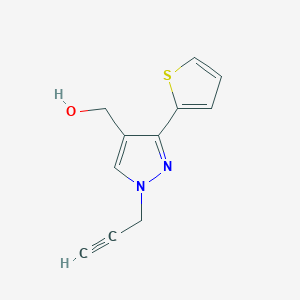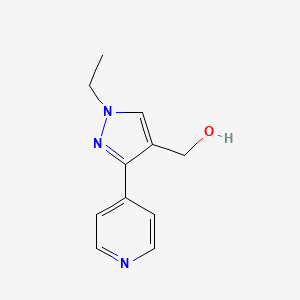
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
“(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Medicine: Antiviral and Anticancer Potential
This compound shows promise in the medical field due to its structural similarity to indole derivatives, which are known for their broad biological activities. Indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer properties . The pyrazole moiety, in particular, is recognized for its pharmacological significance, often being incorporated into compounds that exhibit considerable antiviral activity. This suggests that (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol could be a valuable scaffold for developing new antiviral agents.
Agriculture: Plant Growth Regulation
Indole derivatives like indole-3-acetic acid play a crucial role as plant hormones, influencing various aspects of plant growth . The structural features of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol may be harnessed to synthesize analogs that could act as regulators of plant growth, potentially leading to enhanced agricultural productivity.
Material Science: Organic Fluorophores
Pyrenes, which are structurally related to the pyridine component of the compound, are known for their use as organic fluorophores . They offer applications in creating materials with specific light-emitting properties, which can be used in the development of new types of sensors and imaging devices.
Environmental Science: Environmental Probes
Due to the fluorescent properties associated with pyrene and pyridine derivatives, (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol could be utilized in environmental science as a probe to detect and analyze pollutants and other environmental factors .
Pharmacology: Receptor Binding Studies
The pyridine and pyrazole components of the compound are often found in molecules that bind to biological receptors with high affinity . This characteristic makes (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol a candidate for receptor binding studies, which are fundamental in drug discovery and pharmacological research.
Eigenschaften
IUPAC Name |
(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSJMALFPGJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



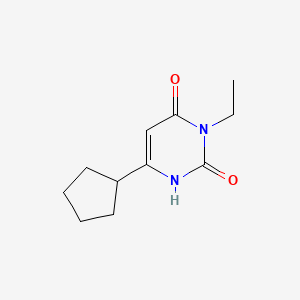
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
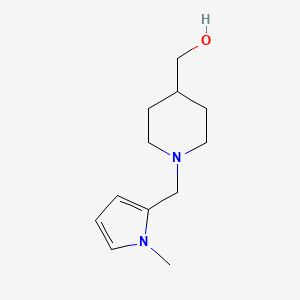

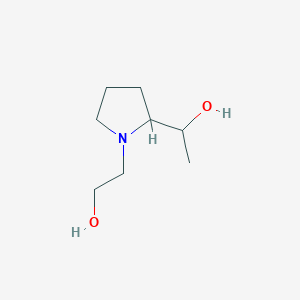
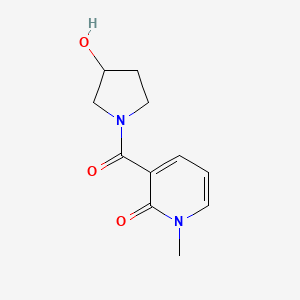
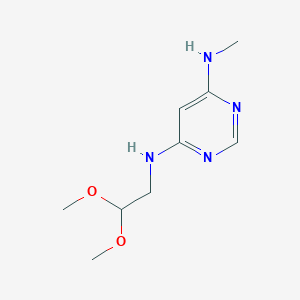
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)


![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
